

Molecular Targets of (+)-Menthol Beyond TRP Channels

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Menthol, a naturally occurring cyclic monoterpene, is widely recognized for its characteristic cooling sensation, a phenomenon primarily mediated by its interaction with Transient Receptor Potential (TRP) channels, particularly TRPM8. However, a growing body of evidence reveals that the pharmacological profile of (+)-menthol extends far beyond this single receptor family. It engages with a diverse array of molecular targets, including other ion channels and receptor systems, leading to a complex and multifaceted mechanism of action. These off-target effects are crucial for understanding its therapeutic potential in analgesia, as well as its influence on the central and peripheral nervous systems. This technical guide provides a comprehensive overview of the molecular targets of (+)-menthol beyond TRP channels, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to support further research and drug development.

Voltage-Gated Sodium Channels (VGSCs)

(+)-Menthol has been shown to be a potent inhibitor of voltage-gated sodium channels, contributing to its analgesic and local anesthetic properties.[1] This inhibition is independent of TRPM8 activation and displays concentration-, voltage-, and frequency-dependent characteristics.[1][2]

Quantitative Data: Inhibition of VGSCs by (+)-Menthol

Channel Subtype(s)	Preparation	Method	Key Parameter	Value	Reference
Neuronal (unspecified)	HEK293 cells transfected with rat neuronal VGSCs	Whole-cell patch clamp	IC50	571 μΜ	[3]
Skeletal Muscle (unspecified)	HEK293 cells transfected with human skeletal muscle VGSCs	Whole-cell patch clamp	IC50	376 μΜ	[3]
Nav1.8, Nav1.9, TTX- sensitive	Dorsal root ganglion (DRG) neurons, F11 cells	Patch clamp	-	State- selective blocker	[1]
Neuronal (unspecified)	Frog sciatic nerve	Air-gap method	IC50	1.1 mM (for (-)-menthol)	[4]

Experimental Protocol: Whole-Cell Patch Clamp for VGSC Inhibition

This protocol is a generalized representation based on standard electrophysiological techniques for assessing ion channel modulation.

1. Cell Preparation:

- HEK293 cells are transiently transfected with the cDNA encoding the desired VGSC subunit (e.g., rat neuronal or human skeletal muscle) using a suitable transfection reagent.
- Cells are cultured for 24-48 hours post-transfection to allow for protein expression.
- For recording, cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution.

2. Solutions:

- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
- Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

3. Electrophysiological Recording:

- Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.
- Borosilicate glass pipettes with a resistance of 2-5 M Ω are filled with the internal solution and used to form a giga-seal with the cell membrane.
- The membrane is then ruptured to achieve the whole-cell configuration.
- Cells are voltage-clamped at a holding potential of -80 mV.
- Sodium currents are elicited by depolarizing voltage steps (e.g., to 0 mV for 50 ms).

4. Data Analysis:

- **(+)-Menthol** is applied to the external solution at various concentrations.
- The peak inward sodium current is measured before and after the application of menthol.
- The percentage of inhibition is calculated for each concentration.
- The IC50 value is determined by fitting the concentration-response data to a Hill equation.

Signaling Pathway and Mechanism of Action

Click to download full resolution via product page

Caption: Inhibition of Voltage-Gated Sodium Channels by **(+)-Menthol**.

GABA-A Receptors

(+)-Menthol acts as a potent positive allosteric modulator of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[2][5] This modulation enhances GABAergic transmission and contributes to the sedative and anesthetic effects of menthol.[2][6][7] Notably, (+)-menthol demonstrates stereoselective activity at the GABA-A receptor.[8]

Quantitative Data: Modulation of GABA-A Receptors by

(+)-Menthol

Receptor/Ef fect	Preparation	Method	Key Parameter	Value	Reference
Anesthetic Effect	In vivo tadpole assay	Loss of righting reflex	EC50	23 μΜ	[2][6]
GABA-A Receptor Modulation	Cultured hippocampal neurons	Patch clamp	-	Enhances GABA- induced currents	[7]
GABA-A Receptor Modulation	Midbrain periaqueduct al grey neurons	Patch clamp	-	Prolongs sIPSCs	[5]

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol outlines the study of GABA-A receptor modulation by **(+)-menthol** in a heterologous expression system.

- 1. Oocyte Preparation and Injection:
- Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.
- cRNA encoding the subunits of the desired GABA-A receptor subtype (e.g., α1, β2, γ2) are mixed and injected into the oocytes.

Injected oocytes are incubated for 2-5 days to allow for receptor expression.

2. Solutions:

- Barth's Solution (for incubation): 88 NaCl, 1 KCl, 2.4 NaHCO3, 0.82 MgSO4, 0.33
 Ca(NO3)2, 0.41 CaCl2, 10 HEPES (in mM), supplemented with antibiotics.
- Recording Solution (ND96): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES (in mM), pH 7.5.

3. Electrophysiological Recording:

- An oocyte is placed in a recording chamber and perfused with ND96 solution.
- The oocyte is impaled with two microelectrodes (filled with 3 M KCl) for voltage clamping.
- The oocyte is clamped at a holding potential of -70 mV.
- A sub-maximal concentration of GABA (e.g., EC10-EC20) is applied to elicit a baseline current.
- **(+)-Menthol** is co-applied with GABA at various concentrations.

4. Data Analysis:

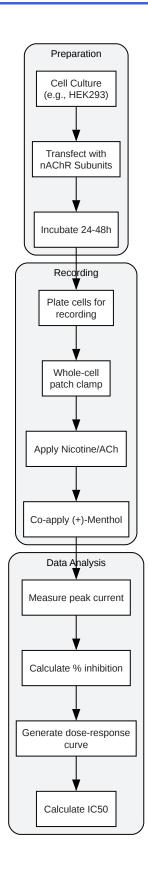
- The potentiation of the GABA-induced current by **(+)-menthol** is measured.
- Concentration-response curves are generated to determine the EC50 for menthol's modulatory effect.
- To test for direct activation, menthol is applied in the absence of GABA.

Signaling Pathway and Mechanism of Action

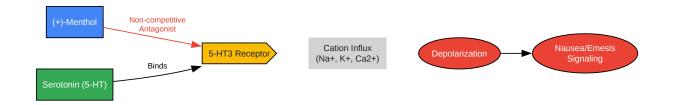
Click to download full resolution via product page

Caption: Positive Allosteric Modulation of GABA-A Receptors by (+)-Menthol.

Nicotinic Acetylcholine Receptors (nAChRs)


(+)-Menthol negatively modulates the function of several subtypes of nicotinic acetylcholine receptors, which are involved in synaptic transmission and nicotine addiction.[9] It acts as a negative allosteric modulator and a non-competitive antagonist.[10][11][12]

Quantitative Data: Modulation of nAChRs by (+)-Menthol


Receptor Subtype	Preparation	Method	Key Parameter	Value	Reference
α4β2	Trigeminal neurons / HEK tsA201 cells	Whole-cell & single channel recording	IC50	111 μΜ	[10][13]
α7	Xenopus oocytes / Cultured neural cells	Two- electrode voltage clamp	IC50	~35 μM	[11][12]
α3β4	-	-	IC50	~70 µM	[12]

Experimental Workflow: nAChR Functional Assay

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Menthol pain relief through cumulative inactivation of voltage-gated sodium channels -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The distinctive role of menthol in pain and analgesia: Mechanisms, practices, and advances [frontiersin.org]
- 3. Cellular and Molecular Targets of Menthol Actions PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition by menthol and its related chemicals of compound action potentials in frog sciatic nerves PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Menthol enhances phasic and tonic GABAA receptor-mediated currents in midbrain periaqueductal grey neurons PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cellular and Molecular Targets of Menthol Actions [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Stereo-selective activity of menthol on GABA(A) receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Not so Cool? Menthol's discovered actions on the nicotinic receptor and its implications for nicotine addiction [frontiersin.org]
- 10. Menthol suppresses nicotinic acetylcholine receptor functioning in sensory neurons via allosteric modulation PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Menthol Binding and Inhibition of α7-Nicotinic Acetylcholine Receptors PMC [pmc.ncbi.nlm.nih.gov]
- 12. jneurosci.org [jneurosci.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Molecular Targets of (+)-Menthol Beyond TRP Channels]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b100089#molecular-targets-of-menthol-beyond-trp-channels]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com